2-{[(2-bromophenyl)methyl]amino}-N,N-dimethylacetamide
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Overview
Description
2-{[(2-bromophenyl)methyl]amino}-N,N-dimethylacetamide is an organic compound with a molecular formula of C11H15BrN2O It is a derivative of acetamide, featuring a bromophenyl group and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-bromophenyl)methyl]amino}-N,N-dimethylacetamide typically involves the reaction of 2-bromobenzylamine with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, purification, and final synthesis. The use of advanced techniques such as distillation, crystallization, and chromatography ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-bromophenyl)methyl]amino}-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-{[(2-bromophenyl)methyl]amino}-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2-bromophenyl)methyl]amino}-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, influencing their activity. The dimethylamino group may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylacetamide: A simpler analog without the bromophenyl group.
2-Bromo-N,N-dimethylacetamide: Similar structure but lacks the phenyl group.
N,N-Dimethylformamide: Similar in structure but with a formyl group instead of an acetamide group.
Uniqueness
2-{[(2-bromophenyl)methyl]amino}-N,N-dimethylacetamide is unique due to the presence of both the bromophenyl and dimethylamino groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H15BrN2O |
---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
2-[(2-bromophenyl)methylamino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H15BrN2O/c1-14(2)11(15)8-13-7-9-5-3-4-6-10(9)12/h3-6,13H,7-8H2,1-2H3 |
InChI Key |
IHOCWUGEHFCUNK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CNCC1=CC=CC=C1Br |
Origin of Product |
United States |
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